molecular formula C8H11NO2 B1679915 Norfenefrine CAS No. 536-21-0

Norfenefrine

Cat. No. B1679915
CAS RN: 536-21-0
M. Wt: 153.18 g/mol
InChI Key: LRCXRAABFLIVAI-UHFFFAOYSA-N
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Description

Norfenefrine, also known as meta-octopamine, 3-octopamine, and 3,β-dihydroxyphenethylamine, is an adrenergic agent used as a sympathomimetic drug . It is marketed in Europe, Japan, and Mexico . Along with its structural isomer p-octopamine and the tyramines, norfenefrine is a naturally occurring, endogenous trace amine and plays a role as a minor neurotransmitter in the brain .


Synthesis Analysis

Norfenefrine can be synthesized from cardanol, which is derived from cashew nut shell liquid . The key intermediate for the synthesis of these drugs, 3-vinylphenol, was synthesized from cardanol by ethenolysis to 3-non-8-enylphenol followed by isomerising ethenolysis . Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst afforded norfenefrine in over 70% yield .


Molecular Structure Analysis

The molecular structure of Norfenefrine is represented by the chemical formula C8H11NO2 . It has a molar mass of 153.181 g/mol .


Physical And Chemical Properties Analysis

Norfenefrine is a small molecule with a chemical formula of C8H11NO2 . It has an average weight of 153.181 and a monoisotopic weight of 153.078978598 .

Scientific Research Applications

Neurotransmitter Research

Norfenefrine, also known as Norphenylephrine, is a naturally occurring endogenous trace amine in the brain. It plays a role as a minor neurotransmitter and is involved in various neurological processes. Research in this field focuses on understanding its impact on brain function and its potential therapeutic applications for neurological disorders .

Sympathomimetic Drug Development

As a sympathomimetic drug, Norfenefrine is used to mimic the effects of endogenous sympathetic neurotransmitters. It is marketed in Europe, Japan, and Mexico for various therapeutic purposes, including cardiovascular conditions. The research aims to develop new sympathomimetic drugs based on Norfenefrine’s structure and function .

Interaction with Other Drugs

Understanding how Norfenefrine interacts with other drugs is crucial for safe pharmacological use. Research in this area explores its interactions and contraindications to improve decision support and research outcomes .

Synthesis from Natural Sources

Norfenefrine can be synthesized from cardanol derived from cashew nut shells, showcasing an eco-friendly approach to pharmaceutical drug synthesis. This research field explores sustainable methods for producing sympathomimetic drugs .

Safety and Hazards

Norfenefrine should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Norfenefrine, also known as Norphenylephrine, is an adrenergic agent used as a sympathomimetic drug . This article will delve into the mechanism of action of Norfenefrine, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

properties

IUPAC Name

3-(2-amino-1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCXRAABFLIVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4779-94-6 (hydrochloride)
Record name R,S-Norphenylephrine
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DSSTOX Substance ID

DTXSID3048314
Record name Norfenefrine
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norfenefrine

CAS RN

536-21-0, 15308-34-6
Record name (±)-Norphenylephrine
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Record name Norfenefrine
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Record name Norfenefrine
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Record name Norfenefrine
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Record name DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride
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Record name NORFENEFRINE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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